molecular formula C21H23N3O5 B2485232 N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-18-2

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2485232
CAS No.: 874805-18-2
M. Wt: 397.431
InChI Key: IWUAXJQHMBHJNY-UHFFFAOYSA-N
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Description

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, a methoxybenzoyl group, and an oxazolidinyl moiety, making it a unique structure for research and industrial purposes.

Mechanism of Action

Target of Action

The primary target of N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a crucial role in the formation of the bacterial septum during cell division . By disrupting FtsZ function, this compound interferes with bacterial growth and proliferation.

Mode of Action

This compound exerts its action by binding to FtsZ. This binding inhibits the assembly of the Z-ring, a dynamic structure formed by FtsZ proteins at the site of cell division. Without a functional Z-ring, bacterial cytokinesis is disrupted, leading to cell division failure and ultimately bacterial cell death .

Biochemical Pathways

The affected biochemical pathway is related to cell division. By disrupting FtsZ polymerization, this compound prevents the formation of the septum, which is essential for dividing bacterial cells. Downstream effects include impaired cell division, reduced colony formation, and bacterial growth inhibition .

Action Environment

Environmental factors influence the compound’s efficacy and stability:

    The compound’s stability and solubility can vary with pH. Stability and activity may be affected by temperature fluctuations. The presence of ions, proteins, or other molecules can impact the compound’s behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone intermediate. This intermediate is then reacted with benzylamine and 4-methoxybenzoyl chloride under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or methoxybenzoyl groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxybenzyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
  • N1-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Uniqueness

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Biological Activity

N1-benzyl-N2-((3-(4-methoxybenzoyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural features, including an oxazolidinone ring and a methoxybenzoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O5C_{20}H_{22}N_{4}O_{5}, with a molecular weight of approximately 398.419 g/mol. The compound's structure includes:

  • Oxazolidinone Ring : A five-membered heterocyclic compound that contributes to the biological activity.
  • Methoxybenzoyl Group : Enhances solubility and potential interactions with biological targets.

The InChI Key for this compound is VUSJONSDMQYCLT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.

This compound is believed to exert its biological effects through interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes or receptors, leading to various biological effects such as:

  • Antimicrobial Properties : Demonstrated efficacy against certain bacterial strains.
  • Anticancer Activity : Potential to inhibit cell proliferation in various cancer cell lines.

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial activity. The following table summarizes its efficacy against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research indicates that this compound has promising anticancer properties. A study evaluated its effects on DU-145 prostate cancer cells, revealing the following results:

Treatment Concentration (µM)Cell Viability (%)
0 (Control)100
1085
2565
5040
10015

Case Studies

  • Study on Anticancer Effects : A recent study published in a peer-reviewed journal assessed the impact of this compound on cell survival in prostate cancer models. The compound was found to significantly reduce cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
  • Macrophage Migration Inhibitory Factor (MIF) : Another investigation explored the role of similar oxazolidinone derivatives in inhibiting MIF, a target implicated in cancer and inflammatory diseases. The findings suggested that modifications to the oxazolidinone structure could enhance inhibitory activity against MIF, indicating a pathway for further development of this compound as a therapeutic agent .

Properties

IUPAC Name

N'-benzyl-N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-28-17-9-7-16(8-10-17)21(27)24-11-12-29-18(24)14-23-20(26)19(25)22-13-15-5-3-2-4-6-15/h2-10,18H,11-14H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUAXJQHMBHJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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